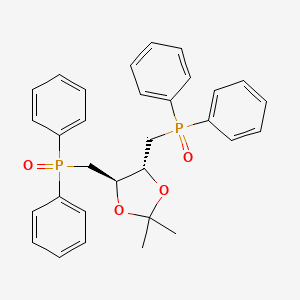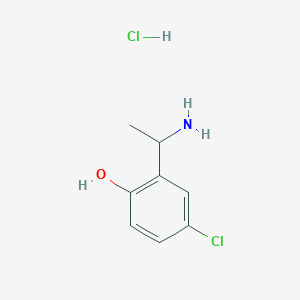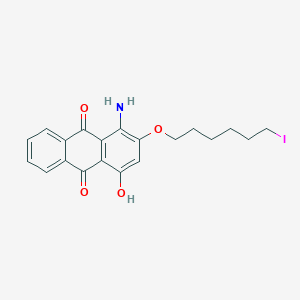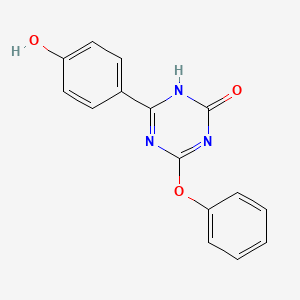
5-Ethoxy-2,2'-bithiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2,2’-bithiophene is an organic compound belonging to the class of bithiophenes, which are derivatives of thiophene Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring Bithiophenes consist of two thiophene rings connected by a single bond The ethoxy group in 5-Ethoxy-2,2’-bithiophene is attached to the fifth carbon of one of the thiophene rings, making it a substituted bithiophene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-2,2’-bithiophene can be achieved through various methods. One common approach involves the homocoupling of 5-ethynyl-2,2’-bithiophene in the presence of ethyl iodide, catalyzed by copper iodide and palladium chloride (CuI/[PdCl2(PPh3)2]). This method is known for its simplicity and high yield .
Another method involves the use of 5,5’-dibromo-3,3’-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-2,2’-bithiophene as a precursor. This compound can be synthesized through a series of reactions, including bromination and etherification, followed by coupling reactions to introduce the ethoxy group .
Industrial Production Methods
Industrial production of 5-Ethoxy-2,2’-bithiophene typically involves large-scale coupling reactions using readily available starting materials and catalysts. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is common due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethoxy-2,2’-bithiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted bithiophenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
5-Ethoxy-2,2’-bithiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in therapeutic agents.
Industry: In the field of organic electronics, 5-Ethoxy-2,2’-bithiophene is used in the development of OFETs, OPVs, and other electronic devices
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2,2’-bithiophene in electronic applications involves its ability to facilitate charge transport. The ethoxy group enhances the solubility and processability of the compound, making it suitable for use in solution-processed electronic devices. The thiophene rings provide a conjugated system that allows for efficient charge transfer, which is crucial for the performance of OFETs and OPVs .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bithiophene: The parent compound without the ethoxy group.
5,5’-Dibromo-2,2’-bithiophene: A bithiophene derivative with bromine atoms at the 5 and 5’ positions.
2,2’5’,2’'-Terthiophene: A compound with three thiophene rings connected in a linear arrangement
Uniqueness
5-Ethoxy-2,2’-bithiophene is unique due to the presence of the ethoxy group, which enhances its solubility and processability compared to unsubstituted bithiophenes. This makes it particularly valuable in the development of solution-processed electronic devices. Additionally, the ethoxy group can influence the electronic properties of the compound, potentially leading to improved performance in specific applications .
Eigenschaften
Molekularformel |
C10H10OS2 |
|---|---|
Molekulargewicht |
210.3 g/mol |
IUPAC-Name |
2-ethoxy-5-thiophen-2-ylthiophene |
InChI |
InChI=1S/C10H10OS2/c1-2-11-10-6-5-9(13-10)8-4-3-7-12-8/h3-7H,2H2,1H3 |
InChI-Schlüssel |
JZKJFBOGBNLYIV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(S1)C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N,N-Di([1,1'-biphenyl]-4-yl)-[2,4'-bipyridin]-5-amine](/img/structure/B13128841.png)

![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)

![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)





